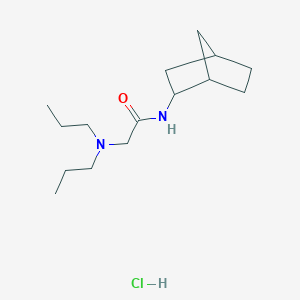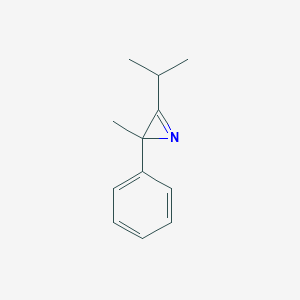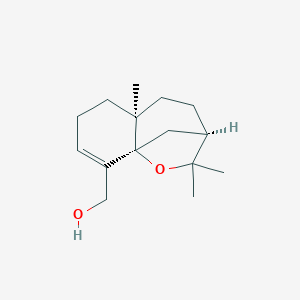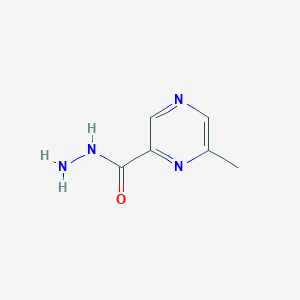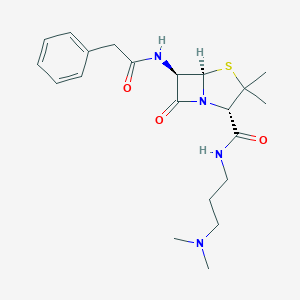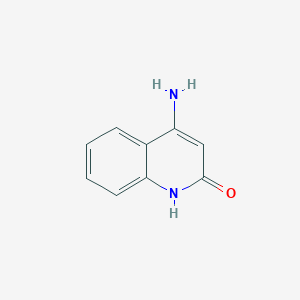
Spirasine IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirasine IX is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of salicylic acid and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
Spirasine IX works by inhibiting the activity of cyclooxygenase (COX) enzymes. These enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, Spirasine IX reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
Spirasine IX has a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, Spirasine IX has been found to have anti-cancer properties, inhibiting the growth of cancer cells. It has also been shown to have antioxidant properties, protecting cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Spirasine IX in lab experiments is its ability to inhibit COX enzymes, making it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. However, one limitation of using Spirasine IX is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many future directions for research involving Spirasine IX. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of Spirasine IX for cancer treatment. Additionally, Spirasine IX may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of Spirasine IX in these applications.
In conclusion, Spirasine IX is a chemical compound with a range of potential applications in scientific research. Its ability to inhibit COX enzymes and reduce inflammation makes it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. Further research is needed to determine the optimal dosage and administration of Spirasine IX for these applications.
Synthesemethoden
The synthesis of Spirasine IX involves the reaction of salicylic acid with acetic anhydride and sulfuric acid. This process results in the formation of a white crystalline solid that is then purified through recrystallization. The resulting compound has a melting point of approximately 160-165°C.
Wissenschaftliche Forschungsanwendungen
Spirasine IX has been used in a range of scientific research applications, including studies on cell signaling pathways, inflammation, and cancer. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. Additionally, Spirasine IX has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
102386-47-0 |
|---|---|
Produktname |
Spirasine IX |
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
InChI |
InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1 |
InChI-Schlüssel |
GDZKAQWKAOPGBO-GMYBCVFKSA-N |
Isomerische SMILES |
C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7 |
SMILES |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
Kanonische SMILES |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
Synonyme |
spirasine IX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



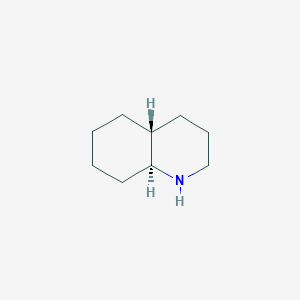
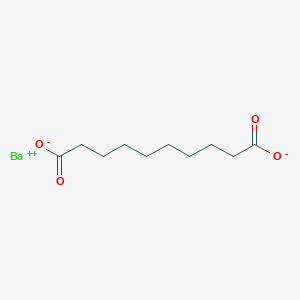
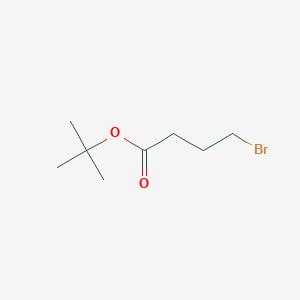
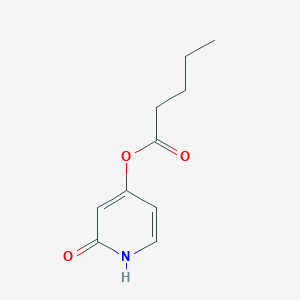
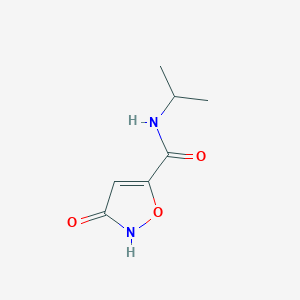
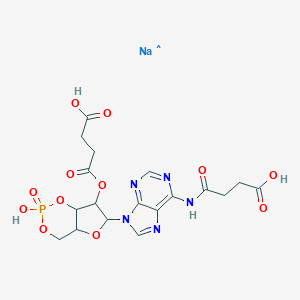
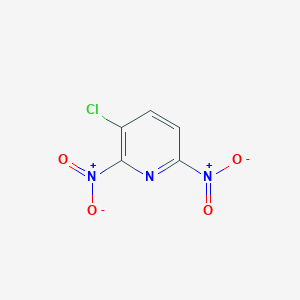
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
